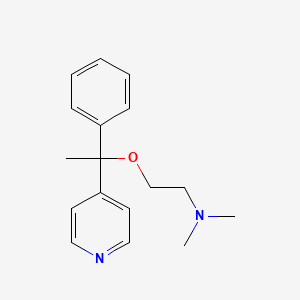
7,8-Dihydro-L-biopterin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydro-L-biopterin, also known as 7,8-DHP or DHB, is a crucial cofactor required for the synthesis of key neurotransmitters . It is an oxidation product of tetrahydrobiopterin . The empirical formula is C9H13N5O3 and the molecular weight is 239.23 .
Synthesis Analysis
7,8-Dihydro-L-biopterin is an oxidation product of tetrahydrobiopterin . Tetrahydrobiopterin is a naturally occurring cofactor of the aromatic amino acid hydroxylase and is involved in the synthesis of tyrosine and the neurotransmitters dopamine and serotonin .Molecular Structure Analysis
The molecular structure of 7,8-Dihydro-L-biopterin is represented by the SMILES stringCC@@HC@@HC1=NC2=C(NC1)N=C(N)NC2=O . The InChI key is FEMXZDUTFRTWPE-AWFVSMACSA-N . Chemical Reactions Analysis
7,8-Dihydrobiopterin is an inhibitor of the enzyme dihydroneopterin aldolase (DHNA), which catalyzes the conversion of 7,8-Dihydrobiopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde .Physical And Chemical Properties Analysis
7,8-Dihydro-L-biopterin has a molecular weight of 239.23 . It is stored at a temperature of -20°C . It is hygroscopic and takes up 2 moles of water on standing in normal conditions .Scientific Research Applications
Role in Nitric Oxide Synthesis
7,8-dihydro-L-biopterin is an oxidation product of tetrahydrobiopterin (BH4), which is an essential cofactor of all nitric oxide synthase isoforms . Therefore, the determination of BH4 levels can provide important mechanistic insight into diseases .
Antioxidant Properties
The oxidation reactions of tetrahydropterins proceed via complex mechanisms to initially give 6H-7,8-dihydro derivatives, which are stabilized by prototrophy to the 7,8-dihydro isomers . This suggests that 7,8-dihydro-L-biopterin may have antioxidant properties.
Measurement in Animal Tissue Samples
7,8-dihydro-L-biopterin can be measured in animal tissue samples by high-performance liquid chromatography/electrochemical detection (HPLC/ECD) . This can provide valuable information about the state of the animal’s health and the functioning of its biological systems .
Role in Synthesis of Neurotransmitters
7,8-dihydro-L-biopterin is involved in the synthesis of tyrosine and the neurotransmitters dopamine and serotonin . This makes it crucial for the proper functioning of the nervous system.
Potential Role in Heart Disease Treatment
The exogenous administration of tetrahydrobiopterin (BH4), an essential cofactor of nitric oxide synthase (NOS), has been shown to reduce left ventricular hypertrophy, fibrosis, and cardiac dysfunction in mice with pre-established heart disease induced by pressure-overload . As 7,8-dihydro-L-biopterin is an oxidation product of BH4, it may have potential applications in the treatment of heart disease .
Inhibitor of GTP Cyclohydrolase I
7,8-dihydro-L-biopterin is a non-competitive inhibitor of GTP cyclohydrolase I, with a Ki of 14.4 μM . This enzyme is involved in the biosynthesis of tetrahydrobiopterin, so 7,8-dihydro-L-biopterin could potentially be used to regulate this process .
Mechanism of Action
Target of Action
7,8-Dihydrobiopterin primarily targets several enzymes. It is an inhibitor of the enzyme dihydroneopterin aldolase (DHNA) , which catalyzes the conversion of 7,8-Dihydrobiopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde . Other targets include Phenylalanine-4-hydroxylase , Pteridine reductase 1 , Nitric oxide synthase, inducible , Tyrosine 3-monooxygenase , and Pterin-4-alpha-carbinolamine dehydratase .
Mode of Action
As an inhibitor of DHNA, 7,8-Dihydrobiopterin prevents the conversion of 7,8-Dihydrobiopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde . This interaction alters the normal function of the enzyme, leading to changes in the biochemical pathways it is involved in.
Biochemical Pathways
7,8-Dihydrobiopterin is an oxidation product of tetrahydrobiopterin . Tetrahydrobiopterin is a naturally occurring cofactor of the aromatic amino acid hydroxylase and is involved in the synthesis of tyrosine and the neurotransmitters dopamine and serotonin . By inhibiting DHNA, 7,8-Dihydrobiopterin can affect these pathways and their downstream effects.
Result of Action
The inhibition of DHNA by 7,8-Dihydrobiopterin can lead to changes in the levels of 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde, affecting the synthesis of tyrosine and neurotransmitters like dopamine and serotonin . These molecular and cellular effects can have significant impacts on physiological processes, including neural signaling.
Action Environment
The action of 7,8-Dihydrobiopterin can be influenced by environmental factors. For instance, it is more stable in the presence of oxygen than tetrahydrobiopterin . It reacts with oxygen, especially in dilute solutions . Understanding these environmental influences is essential for predicting the compound’s efficacy and stability under different conditions.
Future Directions
properties
IUPAC Name |
2-amino-6-(1,2-dihydroxypropyl)-7,8-dihydro-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMXZDUTFRTWPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


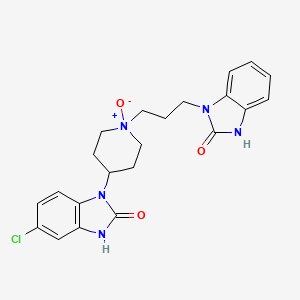

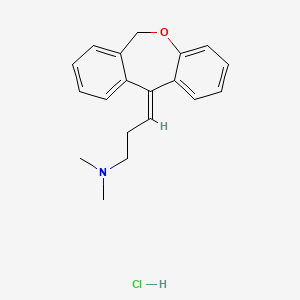

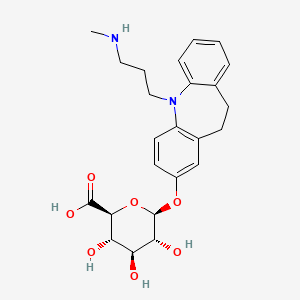
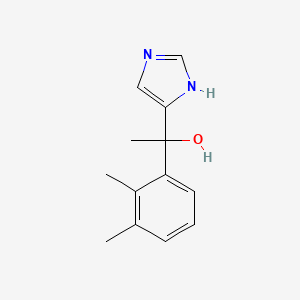
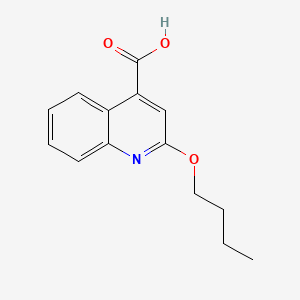
![N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B602276.png)
